
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide” is a compound with the molecular formula C25H25BrN4O and a molecular weight of 477.406 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of adamantane-linked hydrazine-1-carbothioamide derivatives, which are similar to the compound , has been reported . The synthesis process involves the reaction of adamantane-1-carbohydrazide with phenyl isothiocyanate to yield the thiosemicarbazide analogue, which is then cyclized to the triazole analogue .Molecular Structure Analysis
The molecular structure of adamantane-linked hydrazine-1-carbothioamide derivatives has been studied using X-ray analysis . The analysis revealed that these compounds exhibit different conformations depending on the substituents attached to the adamantane moiety .Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives has been studied in the context of their potential as antiviral agents . The study reported that the electron-donating and electron-accepting powers of these compounds vary in solution, indicating their potential reactivity in different chemical environments .Physical And Chemical Properties Analysis
Adamantanes are a class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and strong C-H bonds .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Adamantane derivatives are synthesized through various chemical reactions, leading to hybrid molecules with specific biological activities. These compounds are structurally characterized using techniques like 1H-NMR, 13C-NMR, electrospray ionization mass spectral (ESI-MS) data, and X-ray crystallography, providing insights into their molecular configurations and potential biological applications (L. H. Al-Wahaibi et al., 2017).
Antimicrobial Activity
Adamantane derivatives exhibit potent broad-spectrum antibacterial activity against pathogenic bacteria and fungi, including Candida albicans. The antimicrobial properties are attributed to the structure of the compounds, with some showing significant activity against Gram-positive and Gram-negative bacteria (E. Al-Abdullah et al., 2014). This suggests their potential as therapeutic agents in treating microbial infections.
Hypoglycemic Activity
Certain adamantane derivatives demonstrate in vivo oral hypoglycemic activity, indicating their potential in managing diabetes. These compounds have shown to produce a potent dose-independent reduction of serum glucose levels in diabetic rats, comparing favorably with established hypoglycemic drugs (L. H. Al-Wahaibi et al., 2017). This highlights their possible application in diabetes treatment.
Anti-inflammatory Activity
Adamantane-based compounds also exhibit anti-inflammatory activities, suggesting their utility in treating inflammation-related conditions. For example, some derivatives have shown good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (E. Al-Abdullah et al., 2014), indicating their potential as anti-inflammatory agents.
Antituberculosis Activity
Research has explored the synthesis of adamantane derivatives with potential antituberculosis activity. Compounds with specific structural features have been evaluated for their efficacy against tuberculosis, providing a foundation for developing new antituberculosis agents (Yuefei Bai et al., 2011).
Mécanisme D'action
Target of Action
It is suggested that the compound may have potential antiviral activity . Antiviral agents typically target viral proteins or enzymes that are essential for the replication of the virus.
Mode of Action
It is known that the compound forms good contacts with protein’s binding site residues . This interaction could potentially inhibit the function of the target protein, thereby preventing the virus from replicating.
Pharmacokinetics
Solvation free energies of a similar adamantane-carbohydrazide derivative in different solvents suggest that ethanol may be better for solubilization , which could potentially impact the bioavailability of the compound.
Orientations Futures
The future directions for research on “N’-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide” and similar compounds could involve further exploration of their potential as antiviral agents . Additionally, more studies could be conducted to understand their synthesis, molecular structure, and chemical reactivity in greater detail .
Propriétés
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZRFRCDPDLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2989022.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)

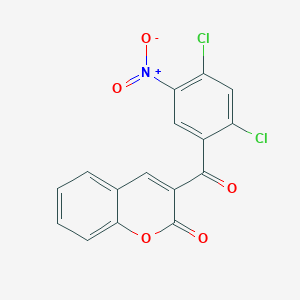
![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)
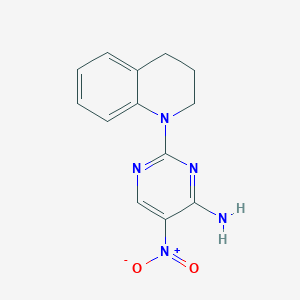
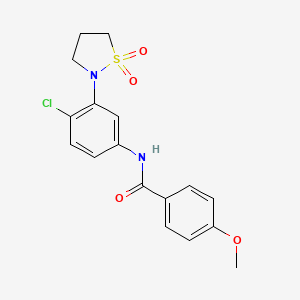
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
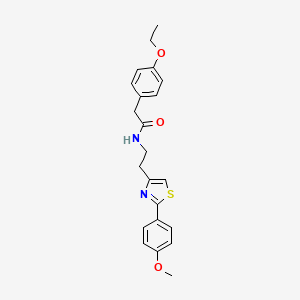
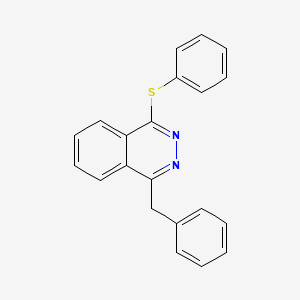
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)
